
2-Butyl-1-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-hexene is an organic compound with the molecular formula C10H20. It is a branched alkene, characterized by a double bond between the second and third carbon atoms in the chain. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2-Butyl-1-hexene can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process often involves the use of catalysts such as Ziegler-Natta catalysts or Phillips catalysts . The reaction conditions typically include high pressures and temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the trimerization of ethylene. This method involves the use of specialized catalysts that promote the selective formation of 1-hexene, which can then be further processed to yield this compound . The process is highly efficient and can produce large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
2-Butyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reaction conditions typically involve mild temperatures and the presence of a solvent such as water or acetone.
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. The reaction conditions often involve high pressures and temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid). The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkenes, alkylated alkenes
科学的研究の応用
2-Butyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkenes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of 2-Butyl-1-hexene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes the addition of oxygen to form alcohols, aldehydes, or carboxylic acids. In reduction reactions, it undergoes the addition of hydrogen to form alkanes. In substitution reactions, it undergoes the replacement of one functional group with another. These reactions are often facilitated by the presence of catalysts, which lower the activation energy and increase the reaction rate .
類似化合物との比較
2-Butyl-1-hexene can be compared with other similar compounds, such as:
1-Hexene: A linear alkene with a double bond between the first and second carbon atoms. It is used in the production of polyethylene and other polymers.
2-Methyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms. It is used in organic synthesis and as a chemical intermediate.
2-Ethyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms.
This compound is unique due to its specific branching and double bond position, which confer distinct chemical properties and reactivity compared to its linear and other branched counterparts.
特性
CAS番号 |
6795-79-5 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
5-methylidenenonane |
InChI |
InChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h3-9H2,1-2H3 |
InChIキー |
SEFXBCYTMUNYFC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



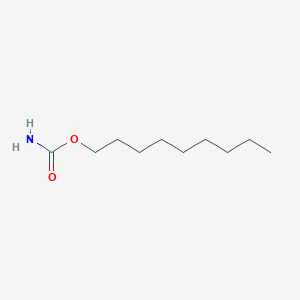

![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
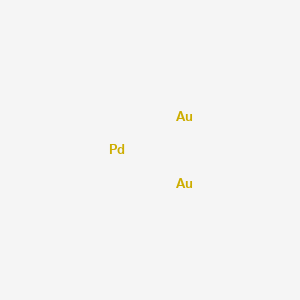

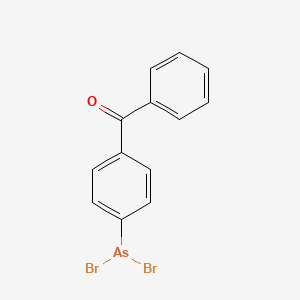
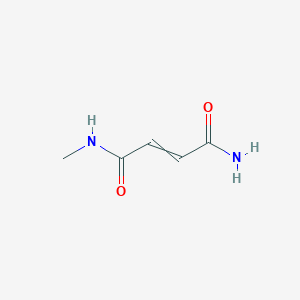
![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
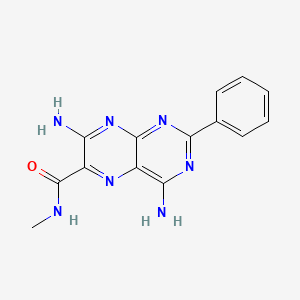
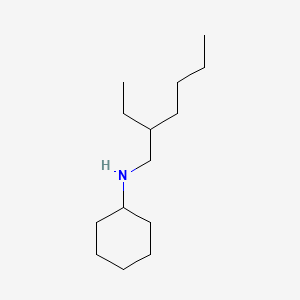
silane](/img/structure/B14725614.png)
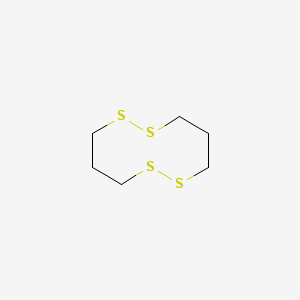
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)
